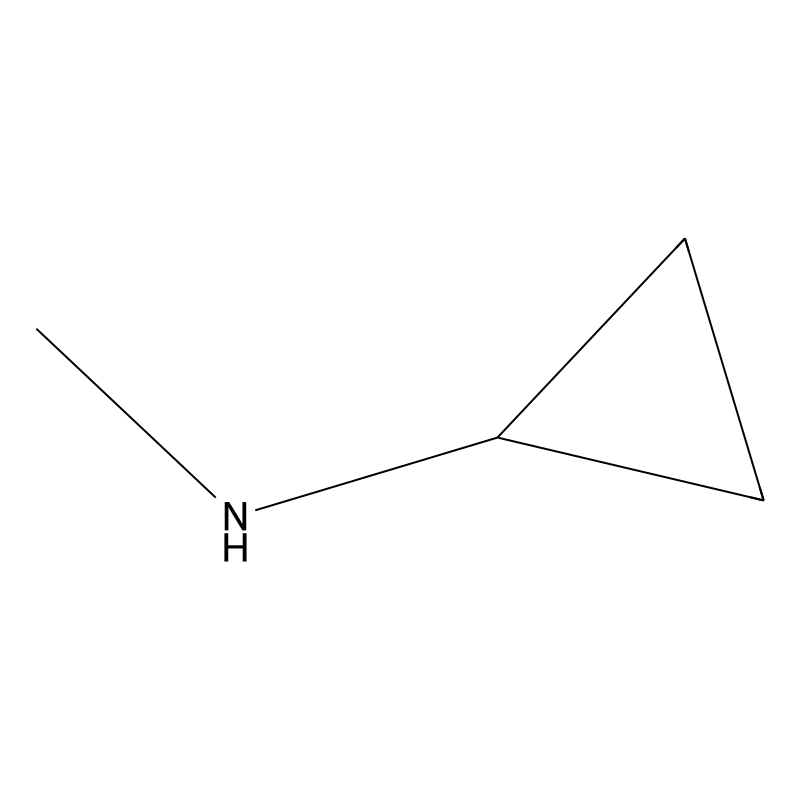

N-methylcyclopropanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-methylcyclopropanamine is a small organic molecule with the chemical formula C₄H₉N. It is a colorless liquid at room temperature and possesses a characteristic amine odor. Several methods have been reported for the synthesis of N-methylcyclopropanamine, with one common approach involving the reductive amination of cyclopropanecarboxaldehyde with methylamine using a reducing agent like sodium borohydride [].

The characterization of N-methylcyclopropanamine typically involves various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ]. These techniques provide detailed information about the molecule's structure and composition.

Potential Applications:

While N-methylcyclopropanamine itself doesn't have extensive scientific research applications, it serves as a valuable building block for the synthesis of more complex molecules with diverse potential applications. Here are some examples:

- Drug Discovery: N-methylcyclopropanamine can be used as a starting material for the synthesis of novel drug candidates targeting various diseases. By incorporating the N-methylcyclopropanamine moiety into existing drug scaffolds, researchers can potentially modulate the drug's properties, such as potency, selectivity, and pharmacokinetics [].

- Material Science: N-methylcyclopropanamine derivatives can be employed in the development of functional materials, such as polymers and liquid crystals, due to their unique structural features and potential interactions with other molecules [].

- Catalysis: Researchers have explored the use of N-methylcyclopropanamine derivatives as ligands in catalysts for various chemical reactions. These ligands can influence the catalyst's activity and selectivity, leading to the development of more efficient and sustainable catalytic processes.

N-methylcyclopropanamine is characterized by its three-membered cyclopropane structure, which introduces significant angle strain and affects its reactivity. The presence of the nitrogen atom contributes to its basicity and nucleophilicity. This compound exists primarily in its hydrochloride salt form, which is often used in laboratory settings for ease of handling and solubility in water .

- Alkylation: It can react with alkyl halides to form N-alkylated products. For instance, reacting with methyl bromide under basic conditions can yield N,N-dimethylcyclopropanamine .

- Mannich Reaction: This compound can also be involved in the Mannich reaction, where it acts as a nucleophile to form β-amino carbonyl compounds when reacted with formaldehyde and a carbonyl compound .

- Hofmann Elimination: Under certain conditions, N-methylcyclopropanamine may undergo Hofmann elimination, leading to the formation of alkenes .

Several methods have been developed for synthesizing N-methylcyclopropanamine:

- Alkylation of Cyclopropylamine: A common synthesis route involves reacting cyclopropylamine with methyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by acidification to yield the hydrochloride salt .

- Reductive Amination: Another approach includes the reductive amination of cyclopropanone or similar precursors, which can lead to the formation of N-methylcyclopropanamine under catalytic conditions.

N-methylcyclopropanamine has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lend itself to the development of new drugs targeting neurological disorders or other therapeutic areas.

- Chemical Intermediates: It can serve as an intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds.

- Agrochemicals: The compound may find utility in developing agrochemicals due to its reactivity and ability to modify biological pathways.

Interaction studies involving N-methylcyclopropanamine focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, although comprehensive data are still required to elucidate its full pharmacological profile.

N-methylcyclopropanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Notable Features |

|---|---|---|

| Cyclopropylamine | Primary Amine | Lacks methyl substitution on nitrogen; more reactive |

| N,N-Dimethylcyclopropanamine | Tertiary Amine | Two methyl groups increase steric hindrance |

| 1-Methylpiperidine | Saturated Ring | More stable due to larger ring size; different reactivity |

| N-Methylpyrrolidine | Five-Membered Ring | Exhibits different biological activities |

N-methylcyclopropanamine's three-membered ring structure contributes to unique properties not found in larger ring systems or other nitrogen-containing compounds.

XLogP3

GHS Hazard Statements

H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant